4-Tert-butyl-5-cyclopropoxy-2-methoxypyridine
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Overview
Description
4-Tert-butyl-5-cyclopropoxy-2-methoxypyridine is an organic compound with the molecular formula C13H19NO2 It is a pyridine derivative characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-methoxypyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the tert-butyl group can be introduced via Friedel-Crafts alkylation, followed by the introduction of the cyclopropoxy group through nucleophilic substitution. The methoxy group can be added using methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and cyclopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine rings.
Scientific Research Applications
4-Tert-butyl-5-cyclopropoxy-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-methoxyphenol: Similar in having a tert-butyl and methoxy group but lacks the cyclopropoxy group.
5-Tert-butyl-4-hydroxy-2-methylphenyl sulfide: Contains a tert-butyl group and a sulfur atom, differing in functional groups and overall structure.
Uniqueness
4-Tert-butyl-5-cyclopropoxy-2-methoxypyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and methoxy groups attached to the pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-tert-butyl-5-cyclopropyloxy-2-methoxypyridine |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-7-12(15-4)14-8-11(10)16-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
MSCKPYZKJLWRPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1OC2CC2)OC |
Origin of Product |
United States |
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